N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18FN3OS and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to benzothiazoles, pyridines, and benzamides have been synthesized and evaluated for their biological activities. For instance, derivatives with similar structural features have been designed for the study of peripheral benzodiazepine receptors using positron emission tomography, demonstrating high in vitro affinity and selectivity (Fookes et al., 2008). Such compounds were synthesized and found to have potential applications in imaging for neurodegenerative disorders.
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Analogues structurally related to the compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating significant in vivo efficacy in cancer models (Borzilleri et al., 2006).
Mycobacterium Tuberculosis GyrB Inhibitors
Thiazole-based compounds have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).
Fluorescent Probes for Thiophenols Discrimination
Benzothiazole derivatives have been developed as fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity, with potential applications in chemical, biological, and environmental sciences (Wang et al., 2012).
Antiviral Drug Discovery
Compounds incorporating thiazole and pyridine moieties have been explored in antiviral drug discovery, contributing to the development of new strategies for treating viral infections (De Clercq, 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the growth and proliferation of M tuberculosis
Result of Action
tuberculosis , suggesting that they may lead to the inhibition of bacterial growth at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives may have inhibitory effects on Mycobacterium tuberculosis, indicating potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-9-15(2)20-19(10-14)25-22(28-20)26(13-16-5-4-8-24-12-16)21(27)17-6-3-7-18(23)11-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOZVOBZJAHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.